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molecular formula C11H15N B8530194 2-Ethyl-5,6,7,8-tetrahydroquinoline

2-Ethyl-5,6,7,8-tetrahydroquinoline

Cat. No. B8530194
M. Wt: 161.24 g/mol
InChI Key: OCOSFCPHXTYCKT-UHFFFAOYSA-N
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Patent
US04000142

Procedure details

By the method described in Example 11 using di-isopropylamine (2 ml 0.014 mol) in benzene (20 ml), n-butyl lithium solution (9% w/v, 10 ml, 0.014 mol), 2-ethyl-5,6,7,8-tetrahydroquinoline (2.3 g, 0.014 mol) and trimethylsilyl isothiocyanate (2 ml 0.015 mol) was obtained 2-ethyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide (600 mg, 20%) m.p. 73-5° C (Found: C, 65.25; H, 7.6; N, 12.75. C12H16N2S requires C, 65.4; H, 7.3; N, 12.7%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH2:13]([C:15]1[CH:24]=[CH:23][C:22]2[CH2:21][CH2:20][CH2:19][CH2:18][C:17]=2[N:16]=1)[CH3:14].C[Si]([N:29]=[C:30]=[S:31])(C)C>C1C=CC=CC=1>[CH2:13]([C:15]1[CH:24]=[CH:23][C:22]2[CH2:21][CH2:20][CH2:19][CH:18]([C:30](=[S:31])[NH2:29])[C:17]=2[N:16]=1)[CH3:14]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)C1=NC=2CCCCC2C=C1
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
C[Si](C)(C)N=C=S
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NC=2C(CCCC2C=C1)C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: CALCULATEDPERCENTYIELD 19.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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